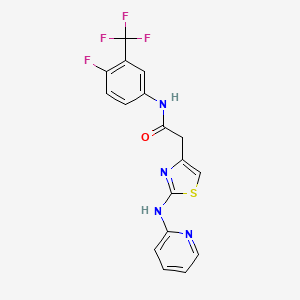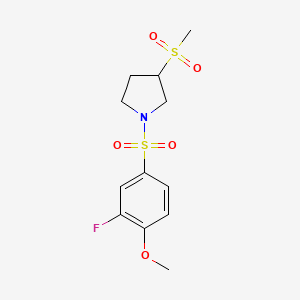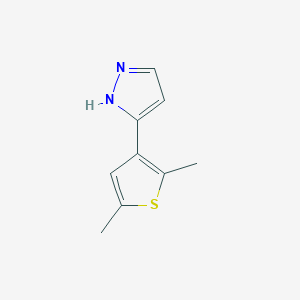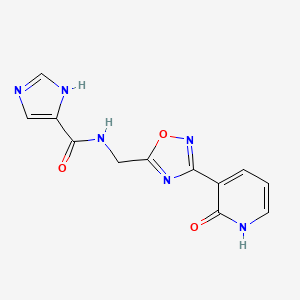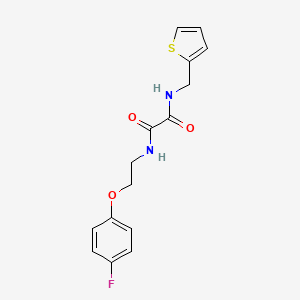![molecular formula C11H15BrN2O B2912896 3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 2197640-65-4](/img/structure/B2912896.png)
3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It is a pyridine derivative that has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine serves as a pivotal intermediate in the synthesis of various complex molecules. For example, it has been utilized in the development of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via an azirine strategy, showcasing its role in introducing trifluoromethyl groups into aminopyrroles (Khlebnikov et al., 2018). This method underscores the molecule's utility in building blocks for preparing pyrrole derivatives with potential applications in medicinal chemistry and material sciences.
Antibacterial Activity
Research also extends into the biological sphere, where derivatives of this compound, specifically 4-pyrrolidin-3-cyanopyridine derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against a range of aerobic and anaerobic bacteria, indicating the potential of this compound derivatives in the development of new antibacterial agents (Bogdanowicz et al., 2013).
Catalysis and Organic Synthesis
Furthermore, this compound has found applications in the realm of catalysis and organic synthesis. For instance, it has been instrumental in the total synthesis of natural products such as variolin B and deoxyvariolin B, through selective palladium-mediated functionalization. This highlights its versatility in facilitating complex synthetic pathways and the construction of biologically active natural products (Baeza et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine .
Propriétés
IUPAC Name |
3-bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14-7-3-4-9(14)8-15-11-10(12)5-2-6-13-11/h2,5-6,9H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHVQLYTJLYNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride](/img/structure/B2912814.png)
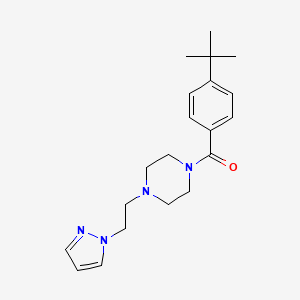
![5-chloro-N-methyl-2-(methylsulfanyl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidine-4-carboxamide](/img/structure/B2912818.png)



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2912826.png)

